2-(4-Bromo-1,3-thiazol-2-yl)pyrazine
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Overview
Description
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine is a heterocyclic compound that features both a thiazole and a pyrazine ring in its structure
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways . For instance, they may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine.
Result of Action
Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine is known to interact with various enzymes, proteins, and other biomolecules. Thiazoles, the group to which this compound belongs, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Cellular Effects
This compound has been reported to exhibit various effects on different types of cells. For instance, it has been reported to improve insulin sensitivity in diabetic mice. It also exhibits anti-cancer activity by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine typically involves the reaction of 4-bromo-2-aminothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazoline or pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles and pyrazines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazoline and pyrazoline derivatives.
Scientific Research Applications
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1,3-thiazol-2-yl)pyrazine
- 2-(4-Methyl-1,3-thiazol-2-yl)pyrazine
- 2-(4-Nitro-1,3-thiazol-2-yl)pyrazine
Uniqueness
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization
Properties
IUPAC Name |
4-bromo-2-pyrazin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-6-4-12-7(11-6)5-3-9-1-2-10-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIWLUXMLYHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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